carbonic acid;naphthalen-2-ol
Overview
Description
Carbonic acid;naphthalen-2-ol is a compound that combines the properties of carbonic acid and naphthalen-2-olIt is an important starting material in organic synthesis due to its electron-rich aromatic framework and multiple reactive sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;naphthalen-2-ol involves the reaction of naphthalen-2-ol with carbonic acid derivatives. One common method is the condensation reaction of naphthalen-2-ol with carbonyl compounds in the presence of acidic or basic catalysts . For example, the reaction of naphthalen-2-ol with aldehydes or ketones in the presence of Lewis acids such as ferric chloride or ytterbium triflate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in naphthalen-2-ol can be oxidized to form quinones.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and nitro compounds .
Major Products
The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and substituted naphthalenes .
Scientific Research Applications
Carbonic acid;naphthalen-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: It has been studied for its antimicrobial and antioxidant properties.
Medicine: Naphthalen-2-ol derivatives have shown potential as anticancer and antiviral agents.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonic acid;naphthalen-2-ol involves its interaction with molecular targets through its hydroxyl and carbonyl groups. These functional groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules . The pathways involved include oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: Lacks the hydroxyl group and is neutral, making it less reactive compared to naphthalen-2-ol.
Uniqueness
Carbonic acid;naphthalen-2-ol is unique due to its combination of carbonic acid and naphthalen-2-ol properties, allowing it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
carbonic acid;naphthalen-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8O.CH2O3/c2*11-10-6-5-8-3-1-2-4-9(8)7-10;2-1(3)4/h2*1-7,11H;(H2,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFAVFOTRHTYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C2C=C(C=CC2=C1)O.C(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80755364 | |
Record name | Carbonic acid--naphthalen-2-ol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80755364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-86-1 | |
Record name | Carbonic acid--naphthalen-2-ol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80755364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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